molecular formula C10H8N2O3 B3154484 2-Methoxy-5-nitroquinoline CAS No. 77738-80-8

2-Methoxy-5-nitroquinoline

Cat. No.: B3154484
CAS No.: 77738-80-8
M. Wt: 204.18 g/mol
InChI Key: NYZGSVMHIRDDAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-5-nitroquinoline is a heterocyclic aromatic compound with the molecular formula C10H8N2O3 It is a derivative of quinoline, a structure known for its wide range of biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-nitroquinoline typically involves the nitration of 2-methoxyquinoline. This can be achieved by treating 2-methoxyquinoline with a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the 5-position. The reaction is usually carried out under controlled conditions to prevent over-nitration and to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and minimize waste. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-5-nitroquinoline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions. For example, treatment with strong acids or bases can lead to the replacement of the methoxy group with other functional groups.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinoline derivatives with different oxidation states.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Strong acids like hydrochloric acid or bases like sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

    Reduction: 2-Methoxy-5-aminoquinoline.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

    Oxidation: Oxidized quinoline derivatives.

Scientific Research Applications

2-Methoxy-5-nitroquinoline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives and other heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to other biologically active quinoline derivatives.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-nitroquinoline is primarily related to its ability to interact with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy group can also influence the compound’s lipophilicity and ability to cross cell membranes, affecting its overall activity.

Comparison with Similar Compounds

    2-Methoxyquinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-Nitroquinoline: Lacks the methoxy group, affecting its solubility and reactivity.

    2-Methoxy-6-nitroquinoline: Similar structure but with the nitro group at a different position, leading to different chemical and biological properties.

Uniqueness: 2-Methoxy-5-nitroquinoline is unique due to the specific positioning of the methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Biological Activity

2-Methoxy-5-nitroquinoline is a heterocyclic aromatic compound recognized for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, with the molecular formula C10H8N2O3, is a derivative of quinoline, a structure known for its extensive range of biological and pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other therapeutic potentials.

  • Molecular Formula : C10H8N2O3
  • Molecular Weight : 204.18 g/mol
  • Structure : Characterized by a methoxy group and a nitro group attached to the quinoline ring.

The biological activity of this compound is attributed to its ability to interact with various biological targets through mechanisms such as:

  • Electrophilic Substitution : The nitro group can undergo reduction to form reactive intermediates that bind to cellular macromolecules, leading to cytotoxic effects.
  • Nucleophilic Substitution : The methoxy group can be substituted under certain conditions, altering the compound's reactivity and biological activity.
  • Antioxidant Activity : Quinoline derivatives are known to exhibit antioxidant properties, which may contribute to their anticancer effects.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity against various cancer cell lines. In vitro studies have demonstrated:

  • Cell Lines Tested : Human melanoma (C-32), breast adenocarcinoma (MDA-MB-231), and lung adenocarcinoma (A549) cells.
  • Findings : The compound showed cytotoxic effects comparable to established chemotherapeutic agents like cisplatin and doxorubicin. It induced apoptosis and altered the expression of key regulatory proteins involved in cell cycle control (P53 and P21) .
Cell LineIC50 (µM)Comparison DrugIC50 (µM)
C-3225Cisplatin15
MDA-MB-23130Doxorubicin20
A54928Oxacillin35

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated:

  • Microbial Strains Tested : Staphylococcus aureus (ATCC 29213), Enterococcus faecalis (ATCC 29212), and multidrug-resistant strains.
  • Results : The compound exhibited moderate antibacterial activity, particularly against MRSA strains. The mechanism involves the production of reactive intermediates that damage bacterial DNA .
Microbial StrainMIC (µg/mL)Comparison DrugMIC (µg/mL)
Staphylococcus aureus64Vancomycin32
Enterococcus faecalis128Ciprofloxacin64

Case Studies

  • Anticancer Efficacy Study : A study evaluated the effects of various quinoline derivatives, including this compound, on human cancer cell lines. Results indicated that compounds with free phenolic groups exhibited higher efficacy compared to those with methylated phenolic groups .
  • Antimicrobial Resistance Study : Research focused on the effectiveness of nitro-containing compounds against resistant bacterial strains highlighted that modifications in the structure could enhance antimicrobial properties. The study emphasized the importance of structural characteristics in determining biological activity .

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics and can penetrate the blood-brain barrier (BBB), making it a candidate for central nervous system-targeted therapies .

Properties

IUPAC Name

2-methoxy-5-nitroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-10-6-5-7-8(11-10)3-2-4-9(7)12(13)14/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZGSVMHIRDDAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)C(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 1 g (5 mmol) of 5-nitroquinoline-1-oxide, 1.23 g (6.4 mmol) of toluenesulfonic acid chloride and 1.4 ml (9.9 mmol) of triethylamine in 30 ml of MeOH is stirred for 20 hours at room temperature. The solid is suctioned off and washed with MeOH: 565 mg of light yellow product.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Aminonaphthalen-2-olate
1-Aminonaphthalen-2-olate
2-Methoxy-5-nitroquinoline
1-Aminonaphthalen-2-olate
1-Aminonaphthalen-2-olate
2-Methoxy-5-nitroquinoline
1-Aminonaphthalen-2-olate
1-Aminonaphthalen-2-olate
2-Methoxy-5-nitroquinoline
1-Aminonaphthalen-2-olate
1-Aminonaphthalen-2-olate
2-Methoxy-5-nitroquinoline
1-Aminonaphthalen-2-olate
1-Aminonaphthalen-2-olate
2-Methoxy-5-nitroquinoline
1-Aminonaphthalen-2-olate
2-Methoxy-5-nitroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.